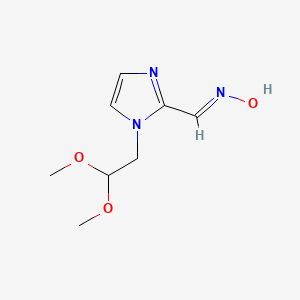

1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime

Beschreibung

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime is a specialized imidazole-derived oxime compound characterized by a dimethoxyethyl substituent at the N1-position and an oxime (-CH=N-OH) group at the C2 aldehyde position.

The compound is synthesized via a multi-step route involving:

Aldehyde Functionalization: Introduction of the dimethoxyethyl group to 1H-imidazole-2-carbaldehyde through alkylation, often using brominated precursors in the presence of a base (e.g., K₂CO₃) .

Oxime Formation: Reaction of the aldehyde intermediate with hydroxylamine hydrochloride under basic conditions (e.g., Na₂CO₃) to yield the oxime derivative .

Eigenschaften

IUPAC Name |

N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULVYDYFKGMGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CN=C1C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191362 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-32-3 | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via N-(2,2-Dimethoxyethyl)-2-Carboximidamide Intermediates

A highly relevant and detailed synthetic route was described in a study focused on imidazole-linked heterocycles, which can be adapted for the target compound preparation:

Step 1: Preparation of 2-Carboximidate Hydrochloride Derivatives

Starting from 2-cyanobenzofuran or related nitrile compounds, treatment with ethereal 2 M HCl and methanol at 4 °C for 48 hours yields carbimidate hydrochloride intermediates in high yields (77–94%).

Step 2: Reaction with 2,2-Dimethoxyethylamine

The carbimidate hydrochlorides react with 2,2-dimethoxyethylamine in methanol at 60 °C for 16 hours to afford N-(2,2-dimethoxyethyl)-2-carboximidamide derivatives quantitatively.

Step 3: Cyclization to 1H-Imidazole Derivatives

Treatment of the carboximidamide derivatives with 2 M HCl at 60 °C for 16 hours induces cyclization, forming the imidazole ring. Subsequent basification and extraction yield the free base, which can be converted to the hydrochloride salt by treatment with ethereal 2 M HCl.

This sequence efficiently installs the 2,2-dimethoxyethyl group on the imidazole nitrogen and forms the heterocyclic ring with an aldehyde (or related) functionality at position 2.

| Compound | Step | Yield (%) | Notes |

|---|---|---|---|

| Carbimidate hydrochloride (2c) | Step 1 | 85 | From benzothiophene-2-carbonitrile |

| N-(2,2-Dimethoxyethyl)-carboximidamide (3c) | Step 2 | Quantitative | Direct use in next step |

| 1H-Imidazole hydrochloride (LSL33) | Step 3 | 81 | Final imidazole product |

This method is adaptable for preparing 1-(2,2-dimethoxyethyl)-1H-imidazole derivatives with aldehyde or oxime functionalities.

Oxime Formation on Imidazole-2-Carbaldehyde

The oxime group is typically introduced by reacting the aldehyde-functionalized imidazole with hydroxylamine or hydroxylamine hydrochloride under mild conditions. This reaction converts the aldehyde group at position 2 to the corresponding oxime.

The general reaction involves stirring the imidazole-2-carbaldehyde with hydroxylamine hydrochloride in a polar solvent (such as ethanol or methanol) in the presence of a base (e.g., sodium acetate) at reflux temperature for several hours.

The product is isolated by filtration or extraction and purified by recrystallization.

This approach is standard for synthesizing oxime derivatives of aldehydes and has been reported for imidazole carbaldehyde oximes.

Alternative Cyclization via Benzylidene Imines and Aromatic Aldehydes

Another method involves the condensation of amino-malononitrile derivatives with 2-hydroxybenzylidene imines and aromatic aldehydes, leading to regioselective imidazole derivatives with carbaldehyde and oxime groups:

The reaction of 2-amino-3-(((E)-2-hydroxybenzylidene)amino)malononitrile with aromatic aldehydes in the presence of triethylamine in ethanol at room temperature yields 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides.

Computational studies show the 2-hydroxyaryl group assists in regioselective cyclization via intramolecular hydrogen bonding and proton transfer.

This method provides high regioselectivity and moderate to high yields (31–93%) depending on the substituents.

While this method is more complex and tailored for carboxamide derivatives, it demonstrates the utility of intramolecular assistance in imidazole ring formation and functionalization relevant to oxime derivatives.

Summary Table of Preparation Methods

Research Findings and Analysis

The N-(2,2-dimethoxyethyl)-carboximidamide route is notable for its high yields and straightforward conditions, enabling the installation of the 2,2-dimethoxyethyl group and imidazole ring formation in one sequence.

The oxime formation step is well-established, typically proceeding smoothly under mild acidic or neutral conditions with hydroxylamine salts.

Computational studies support the role of intramolecular hydrogen bonding in directing regioselectivity during imidazole ring formation, which can be exploited to improve yields and selectivity.

The purity of final imidazole derivatives prepared by these methods often exceeds 95%, with melting points and spectral data confirming structure.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The imidazole ring can interact with metal ions and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Reactivity : Bromoalkyl derivatives (e.g., compound 16) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, whereas the dimethoxyethyl group may stabilize metal coordination via ether oxygen lone pairs .

- Yield Trends : Oxime formation yields vary widely (47–83%), influenced by substituent steric hindrance and reaction conditions .

Challenges and Limitations

- Synthetic Complexity : The dimethoxyethyl group necessitates multi-step synthesis with protective groups, reducing overall efficiency compared to simpler alkyl derivatives .

- Stability : Oximes with electron-donating groups (e.g., dimethoxyethyl) may exhibit reduced shelf life due to hydrolysis susceptibility .

Biologische Aktivität

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 199.21 g/mol. The structure features an imidazole ring, an aldehyde group, and an oxime functional group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing imidazole structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Effects : Some studies suggest that imidazole-based compounds can inhibit cancer cell proliferation and induce apoptosis.

- Neuroprotective Properties : Emerging evidence points to the potential neuroprotective effects of imidazole derivatives in models of neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves a reaction between 1H-imidazole-2-carbaldehyde and hydroxylamine in the presence of a suitable solvent. This method allows for the formation of the oxime functional group while retaining the integrity of the imidazole structure.

Anticancer Activity

A study evaluating various imidazole derivatives found that compounds similar to this compound exhibited significant antiproliferative effects in human cancer cell lines. Specifically, compounds targeting tubulin polymerization were noted for their ability to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells .

Neuroprotective Effects

In vitro experiments demonstrated that certain imidazole-linked compounds could rescue dopaminergic cells from neurotoxic damage. For instance, derivatives showed protective effects against oxidative stress in SH-SY5Y cells, a human dopaminergic cell line . These findings suggest that this compound could have potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime?

Answer:

The oxime group is introduced via condensation of the aldehyde precursor with hydroxylamine under basic conditions. Key steps include:

- Reagents : Hydroxylammonium chloride (NHOH·HCl) and sodium carbonate (NaCO) in a 1:1 molar ratio.

- Conditions : Heating at 70°C for 24 hours in a polar aprotic solvent (e.g., acetonitrile). Extended reaction times (up to 24 h) improve yields by ensuring complete conversion .

- Workup : Neutralization with NaOH, followed by centrifugation to isolate the oxime product. Typical yields range from 47% to 85%, depending on the substrate’s steric and electronic properties .

Advanced: How can researchers address low yields in oxime formation reactions?

Answer:

Low yields may arise from incomplete condensation or side reactions. Mitigation strategies include:

- Extended Reaction Times : Increasing duration to 24–48 hours enhances conversion rates .

- Purification Optimization : Use centrifugation and solvent washes (e.g., water/acetic acid) to remove unreacted starting materials or byproducts .

- Protecting Group Management : For sensitive substrates, acetal-protected intermediates (e.g., 2,2-dimethoxyethyl groups) can stabilize reactive aldehydes during synthesis, improving oxime yield .

Basic: What spectroscopic methods confirm the structure of the oxime product?

Answer:

- H NMR : Key signals include the oxime proton (δ ~9.6 ppm, singlet) and imidazole protons (δ 7.3–7.6 ppm). The absence of the aldehyde proton (δ ~10 ppm) confirms conversion to the oxime .

- ESI-MS : Molecular ion peaks (e.g., [M+H] at m/z 247.2) validate the molecular weight. Adducts like [M+HO+H] (m/z 265.2) may also appear .

- IR Spectroscopy : A strong absorption band near 1640–1660 cm confirms the C=N stretch of the oxime .

Advanced: How should researchers resolve discrepancies between calculated and observed NMR data?

Answer:

Discrepancies often stem from tautomerism, solvent effects, or impurities. Steps to resolve:

- Tautomer Analysis : Imidazole-oxime systems may exhibit keto-enol tautomerism. Compare experimental data with computed NMR shifts for both tautomers .

- Intermediate Characterization : Verify the purity of the aldehyde precursor (e.g., via TLC or HPLC) to rule out unreacted starting material .

- Solvent Calibration : Use deuterated solvents (e.g., DMSO-d) and reference internal standards (e.g., TMS) to ensure accurate chemical shift assignments .

Advanced: What strategies enable functionalization of the oxime group for downstream applications?

Answer:

- O-Alkylation : React the oxime with alkyl halides or dialkylaminoethyl chlorides in the presence of a base (e.g., NaCO) to form O-alkylated derivatives. This enhances solubility or enables conjugation with biomolecules .

- Metal Coordination : The oxime’s N–O group can act as a ligand for transition metals (e.g., Fe, Co), useful in catalysis or CO-releasing molecules (CORMs) .

- Photochemical Activation : Oximes undergo photolytic cleavage under UV light, releasing nitric oxide (NO) or other reactive species for controlled-release studies .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place (<25°C) in airtight containers. Avoid exposure to light or moisture to prevent decomposition .

Advanced: How does the electronic nature of the imidazole ring influence oxime reactivity?

Answer:

The electron-deficient imidazole ring enhances the electrophilicity of the adjacent aldehyde, accelerating oxime formation. Substituents on the imidazole (e.g., electron-withdrawing groups like nitro) further increase reaction rates. Conversely, bulky groups (e.g., 2,2-dimethoxyethyl) may sterically hinder condensation, requiring optimized reaction conditions .

Basic: What purification techniques are effective for isolating the oxime product?

Answer:

- Centrifugation : Removes insoluble byproducts after neutralization .

- Column Chromatography : Use silica gel with a polar eluent (e.g., ethyl acetate/hexane) to separate the oxime from unreacted aldehyde.

- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C to obtain crystals .

Advanced: How can computational methods aid in predicting oxime stability?

Answer:

- DFT Calculations : Model the oxime’s tautomeric equilibrium and predict thermodynamic stability.

- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice to assess solid-state stability .

Advanced: What are the challenges in immobilizing this oxime on nanoparticles for drug delivery?

Answer:

- Surface Functionalization : Covalent attachment to maghemite (γ-FeO) nanoparticles requires linkers like catechol groups. Optimize pH and temperature to prevent aggregation .

- Release Kinetics : Monitor CO or NO release under physiological conditions using UV-Vis spectroscopy or chemiluminescence assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.